molecular formula C13H10F3NO5 B13167654 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid

3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid

Cat. No.: B13167654
M. Wt: 317.22 g/mol
InChI Key: DWWWFCHWHXIPAH-UHFFFAOYSA-N
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Description

3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydroxybutanoic acid moiety, and an isoindoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid typically involves multiple steps. One common method starts with the reaction of phthalic anhydride with glycine to form the isoindoline derivative. This intermediate is then reacted with trifluoroacetic acid and a suitable alcohol under acidic conditions to introduce the trifluoromethyl group and form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base[][4].

Major Products

Scientific Research Applications

3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
  • Potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide
  • Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate

Uniqueness

3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C13H10F3NO5

Molecular Weight

317.22 g/mol

IUPAC Name

3-[(1,3-dioxoisoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid

InChI

InChI=1S/C13H10F3NO5/c14-13(15,16)12(22,5-9(18)19)6-17-10(20)7-3-1-2-4-8(7)11(17)21/h1-4,22H,5-6H2,(H,18,19)

InChI Key

DWWWFCHWHXIPAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC(=O)O)(C(F)(F)F)O

Origin of Product

United States

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